
1-Acetyl-7-azaindole-3-carbonitrile
Overview
Description
1-Acetyl-7-azaindole-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Acetyl-7-azaindole-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an indole-like structure with an acetyl group at the 1-position and a carbonitrile group at the 3-position. This unique substitution pattern contributes to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and proliferation. By binding to FGFRs, it inhibits their activity, thereby disrupting downstream signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioma and breast cancer cells. The compound induces apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of cleaved caspase-3 and mitochondrial membrane depolarization .
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an anti-HIV agent. A study evaluated a library of compounds based on the 7-azaindole core for anti-HIV activity, identifying several derivatives with submicromolar potency against reverse transcriptase (RT) enzymes. Lead compounds demonstrated efficacy against resistant mutants, suggesting that this compound could be developed as a next-generation anti-HIV agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine | Bromine substitution; FGFR inhibition | Potent FGFR inhibitor |
3-Acetyl-6-cyano-7-azaindole | Cyano group at the 6-position | Enzyme inhibition; anticancer properties |
7-Azaindole | Basic azaindole structure | Diverse biological activities |
Study on Anticancer Activity
A study involving U87MG glioma cells treated with this compound revealed significant apoptotic effects. The treatment led to nuclear shrinkage and DNA condensation, indicating effective induction of apoptosis. The study reported IC50 values demonstrating substantial cytotoxicity in comparison to standard chemotherapeutic agents like doxorubicin .
Study on Antiviral Properties
Another investigation into the antiviral potential of derivatives based on the 7-azaindole scaffold highlighted the efficacy of this compound against HIV. The lead compound exhibited an IC50 value of 0.73 μM against RT, showcasing its potential as a therapeutic candidate for HIV treatment .
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-7-azaindole-3-carbonitrile has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies. For example:
Compound | IC50 (µM) | Target |
---|---|---|
Derivative A | 31 | CDK9 |
Derivative B | 1600 | CDK2 |
Derivative C | 240 | CDK1 |
This table illustrates the potency of selected derivatives against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Enzyme Inhibition
The compound has also shown promise in inhibiting specific enzymes involved in critical biological pathways. In particular, it has been studied for its ability to inhibit c-Jun N-terminal kinase (JNK), which is associated with neurodegenerative diseases and inflammatory conditions. The selectivity of these inhibitors is crucial for minimizing side effects during therapeutic applications .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Study 1: Kinase Inhibition
A study focused on azaindole derivatives demonstrated that this compound could selectively inhibit kinases involved in cancer progression. The most effective derivatives showed nanomolar range potency against CDK1, CDK2, and CDK9, indicating a promising avenue for cancer treatment with reduced side effects .
Case Study 2: HIV Integrase Inhibition
Another significant application was explored in the context of HIV research, where derivatives of this compound displayed substantial inhibition of HIV integrase activity. Compounds derived from this compound achieved over 70% inhibition at concentrations around 10 µM, highlighting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Acetyl-7-azaindole-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the 7-azaindole core. Key steps include:
- Acetylation : Introduce the acetyl group at the 1-position via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .
- Nitrile Incorporation : The 3-carbonitrile group can be introduced via cyanation reactions, such as Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanating agents) .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Key Reagents/Conditions | Reference |
---|---|---|---|
Friedel-Crafts Acylation | 65-75 | Ac₂O, AlCl₃, DCM, 0°C → RT | |
Pd-Catalyzed Cyanation | 70-85 | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80°C |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the acetyl group (δ ~2.6 ppm, singlet) and aromatic protons (δ 7.0-8.5 ppm). Coupling patterns distinguish azaindole protons .
- ¹³C NMR : Confirm the nitrile carbon (δ ~115 ppm) and acetyl carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How does the acetyl group at the 1-position influence the reactivity of 7-azaindole-3-carbonitrile in cross-coupling reactions?
Methodological Answer: The acetyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the 3-carbonitrile group. This facilitates:
- Nucleophilic Aromatic Substitution : Reactivity with amines or thiols under mild conditions.
- Metal-Catalyzed Couplings : Pd-mediated reactions (e.g., Suzuki, Heck) require careful optimization due to steric hindrance. Use bulky ligands (e.g., XPhos) to improve yields .
Data Contradiction Analysis : Discrepancies in reported yields may arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts.
- Catalyst Loading : Excess Pd can lead to side reactions; titrate to 2-5 mol% .
Q. What strategies address regioselectivity challenges in functionalizing this compound for medicinal chemistry applications?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., acetyl) to selectively functionalize the 4- or 6-positions via lithiation or Pd-catalyzed C-H activation .
- Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to avoid interference during substitutions .
Case Study : A recent study achieved 6-bromo substitution via NBS in DMF/H₂O (80% yield), leveraging the acetyl group’s directing effects .
Q. How can researchers evaluate the adsorption behavior of this compound on catalytic surfaces for material science applications?
Methodological Answer:
- Surface Characterization : Use XPS or FTIR to study bonding modes (e.g., nitrile-metal interactions).
- Thermogravimetric Analysis (TGA) : Measure desorption temperatures to assess thermal stability.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict adsorption energies on metal oxides (e.g., TiO₂) .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group .
- Safety Protocols : Use PPE (gloves, goggles), and avoid contact with oxidizing agents (e.g., HNO₃) due to nitrile reactivity .
Q. How do structural modifications (e.g., substituting acetyl with other groups) impact the compound’s bioactivity?
Methodological Answer:
- Acetyl vs. Alkyl Groups : Acetyl enhances solubility and H-bonding capacity, critical for kinase inhibitor binding. Replace with bulkier groups (e.g., tert-butyl) to study steric effects .
- Nitrile to Amide Conversion : Hydrolysis of the nitrile to amide (-CONH₂) alters electronic properties, reducing cytotoxicity in cancer cell assays .
Properties
IUPAC Name |
1-acetylpyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-7(14)13-6-8(5-11)9-3-2-4-12-10(9)13/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWPECQIJLNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677995 | |
Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860362-11-4 | |
Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-7-azaindole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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